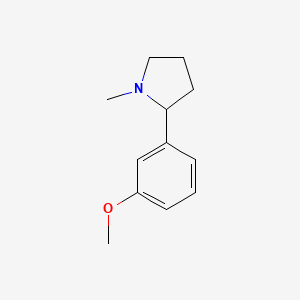

2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine

Description

Pyrrolidine (B122466) Scaffold as a Privileged Structure in Chemical Sciences

The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The pyrrolidine ring is a quintessential example of such a scaffold. nih.govresearchgate.net Its prevalence in a vast array of natural products, pharmaceuticals, and catalysts underscores its remarkable versatility.

Several key features contribute to the privileged status of the pyrrolidine scaffold:

Three-Dimensionality: As a saturated heterocycle, the pyrrolidine ring possesses a non-planar, puckered conformation. This three-dimensional geometry allows for a more precise spatial arrangement of substituents, enabling a better fit into the often complex and chiral binding sites of biological macromolecules like proteins and enzymes. nih.gov

Stereochemical Richness: The carbon atoms of the pyrrolidine ring can be chiral centers, leading to the existence of multiple stereoisomers. The specific stereochemistry of a pyrrolidine-containing molecule can dramatically influence its biological activity, a crucial aspect in the design of selective drugs. nih.govresearchgate.net

Synthetic Accessibility: A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, making it a readily accessible scaffold for chemical exploration. nih.gov

The significance of the pyrrolidine scaffold is further highlighted by its presence in numerous FDA-approved drugs, demonstrating its clinical relevance. nih.gov

Rationale for Research Focus on Substituted Pyrrolidine Derivatives

The academic and industrial focus on substituted pyrrolidine derivatives, such as 2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine, is driven by the desire to create novel molecules with specific and enhanced biological activities. By strategically modifying the core pyrrolidine structure with various substituents, researchers can modulate a molecule's properties to achieve desired therapeutic effects.

The rationale for this research focus can be broken down into several key areas:

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of related substituted pyrrolidines, chemists can establish a clear understanding of how different functional groups at specific positions on the ring influence biological activity. researchgate.net This knowledge is invaluable for the rational design of more potent and selective drug candidates.

Exploring Chemical Space: The introduction of diverse substituents allows for the exploration of a vast chemical space, increasing the probability of discovering novel compounds with unique biological profiles. nih.govresearchgate.net

Targeting Specific Diseases: The versatility of the pyrrolidine scaffold allows for its application in a wide range of therapeutic areas, including but not limited to, central nervous system disorders, infectious diseases, and cancer. nih.gov Research into specific derivatives is often guided by the need for new treatments for these conditions.

Historical Context of Pyrrolidine Chemistry and its Derivatives in Academic Exploration

The history of pyrrolidine chemistry is deeply intertwined with the study of natural products. The pyrrolidine ring system is a fundamental component of many alkaloids, a class of naturally occurring organic compounds that have profound physiological effects on humans and animals. wikipedia.orgnih.gov

Early investigations into the structure and synthesis of alkaloids like nicotine (B1678760) and hygrine (B30402) in the late 19th and early 20th centuries laid the groundwork for our understanding of pyrrolidine chemistry. These pioneering studies not only elucidated the structure of these complex molecules but also spurred the development of new synthetic methods for constructing the pyrrolidine ring.

The discovery of the amino acid proline, which contains a pyrrolidine ring, further solidified the importance of this scaffold in biological systems. Proline's unique conformational constraints play a critical role in the structure and function of proteins.

In the mid-20th century, the focus of pyrrolidine chemistry began to shift towards medicinal applications. The development of synthetic pyrrolidine-containing compounds led to the discovery of drugs with a wide range of therapeutic activities. This era saw the emergence of pyrrolidine derivatives as central nervous system agents, antihistamines, and anticholinergics.

More recently, the field has been revolutionized by the advent of asymmetric synthesis, allowing for the stereoselective preparation of specific enantiomers of chiral pyrrolidine derivatives. This has been particularly important in the development of highly selective drugs with improved therapeutic indices. The use of pyrrolidine derivatives as chiral catalysts in asymmetric reactions has also become a major area of academic and industrial research. nih.gov

Overview of Research Directions for this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential avenues for academic exploration. Research directions can be inferred from studies on analogous compounds and the general principles of medicinal chemistry.

Synthesis and Characterization: A primary research direction would involve the development of efficient and stereoselective synthetic routes to this compound. A plausible synthetic strategy would be the N-methylation of the precursor, 2-(3-methoxyphenyl)pyrrolidine (B28105). The synthesis of this precursor has been reported and its characterization data is available.

Table 1: Synthesis and Characterization of 2-(3-methoxyphenyl)pyrrolidine

| Reaction Step | Details |

| Starting Material | 5-(3-methoxy-phenyl)-3,4-dihydro-2H-pyrrole |

| Reagent | Sodium borohydride (B1222165) (NaBH4) in ethanol |

| Product | 2-(3-methoxyphenyl)pyrrolidine |

| Yield | 99% |

| Mass Spectrometry | m/z found, 178.1 [M+H]+ |

| ¹H NMR (DMSO-d6) | 7.23 (m, 1H), 7.05 (m, 1H), 6.98 (d, J=7.6, 1H), 6.79 (dd, J=2.8, 8.0, 1H), 4.20 (m, 1H), 3.74 (s, 3H), 3.15 (m, 1H), 3.03 (m, 1H), 2.19 (m, 1H), 1.86 (m, 2H), 1.69 (m, 1H) |

| Data sourced from patent literature. chemicalbook.com |

Following the synthesis of the target compound, comprehensive characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm its structure and purity.

Medicinal Chemistry and Pharmacological Evaluation: Based on its structural similarity to known bioactive molecules, this compound could be investigated for a variety of pharmacological activities. Potential areas of interest include:

Central Nervous System (CNS) Activity: Many pyrrolidine derivatives exhibit CNS activity. This compound could be screened for its potential as an antidepressant, anxiolytic, or antipsychotic agent.

Receptor Binding Studies: The molecule could be tested for its affinity and selectivity for various neurotransmitter receptors, such as dopamine (B1211576), serotonin (B10506), or muscarinic receptors.

Enzyme Inhibition Assays: The compound could be evaluated as an inhibitor of enzymes implicated in disease pathways.

Table 2: Potential Research Areas for this compound

| Research Area | Rationale |

| CNS Drug Discovery | The pyrrolidine scaffold is common in CNS-active compounds. The methoxyphenyl group is a feature of many psychoactive drugs. |

| Dopamine Receptor Ligands | Aryl-substituted pyrrolidines are known to interact with dopamine receptors. |

| Serotonin Receptor Ligands | The structural motif is present in some serotonin receptor modulators. |

| Muscarinic Receptor Ligands | N-methylpyrrolidine derivatives have been explored as muscarinic receptor agonists and antagonists. |

Materials Science and Catalysis: Substituted pyrrolidines can also find applications in materials science and as ligands in asymmetric catalysis. The nitrogen atom can coordinate to metal centers, and the chiral nature of the molecule could be exploited to induce stereoselectivity in chemical transformations.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-1-methylpyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-13-8-4-7-12(13)10-5-3-6-11(9-10)14-2/h3,5-6,9,12H,4,7-8H2,1-2H3 |

InChI Key |

YNVVGTIPLFBWBE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 3 Methoxy Phenyl 1 Methyl Pyrrolidine and Its Analogs

De Novo Synthesis Approaches to the Pyrrolidine (B122466) Core

De novo synthesis provides a versatile platform for creating the fundamental pyrrolidine ring structure, which can then be further functionalized. These methods often allow for the introduction of substituents at various positions on the ring, including the critical 2-position for aryl group attachment.

Cyclization Reactions for Pyrrolidine Ring Formation

Cyclization reactions are a cornerstone in the synthesis of pyrrolidines, involving the formation of the five-membered ring from an acyclic precursor. These can be broadly classified into intramolecular and intermolecular strategies.

Intramolecular cyclizations are highly effective for forming the pyrrolidine ring, often proceeding with high regioselectivity. A prominent example involves the copper-catalyzed intramolecular hydroamination of amino-alkenes. nih.govnih.govresearchgate.net This method has been successfully applied to the asymmetric synthesis of α-arylpyrrolidines. nih.govnih.govresearchgate.net The process typically involves a two-step sequence starting with a Suzuki-Miyaura cross-coupling to create an appropriate amino-alkene precursor, which then undergoes enantioselective copper-catalyzed intramolecular hydroamination. nih.govnih.govresearchgate.net This strategy is noted for its mild reaction conditions and tolerance of a wide range of functional groups, making it a practical approach for synthesizing diverse α-arylpyrrolidine libraries. nih.gov

Another approach involves the transaminase-triggered cyclization of ω-chloroketones. This biocatalytic method provides enantioselective synthesis of 2-substituted chiral pyrrolidines. nih.govacs.org By selecting the appropriate transaminase, either enantiomer of the target pyrrolidine can be produced with high enantiomeric excess. nih.govacs.org For instance, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine has been demonstrated on a preparative scale using this method. nih.gov

The Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids also offers a route to 2-substituted pyrrolidines. organic-chemistry.org Additionally, intramolecular C-H amination of organoboronates, proceeding through a 1,2-metalate shift of an aminoboron "ate" complex, can yield pyrrolidines. organic-chemistry.org

| Intramolecular Cyclization Method | Key Features | Example Application |

| Copper-Catalyzed Hydroamination | Two-step process (Suzuki-Miyaura coupling followed by hydroamination), enantioselective, mild conditions, broad substrate scope. nih.govnih.govresearchgate.net | Synthesis of α-arylpyrrolidines with various heteroaryl substituents. nih.gov |

| Transaminase-Triggered Cyclization | Biocatalytic, enantioselective, access to both enantiomers. nih.govacs.org | Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine. nih.gov |

| Intramolecular Schmidt Reaction | Uses ω-azido carboxylic acids and Tf₂O. organic-chemistry.org | Preparation of various 2-substituted pyrrolidines. organic-chemistry.org |

| Intramolecular C-H Amination | Involves organoboronates and a 1,2-metalate shift. organic-chemistry.org | Formation of azetidines, pyrrolidines, and piperidines. organic-chemistry.org |

Intermolecular [3+2] cycloaddition reactions are a powerful and convergent method for constructing the pyrrolidine ring. mdpi.comacs.orgumich.edu This approach involves the reaction of a three-atom component (such as an azomethine ylide or a 2-azaallyl anion) with a two-atom component (an alkene or alkyne). mdpi.comumich.edu

A notable application of this strategy is the catalytic, enantioselective [3+2] cycloaddition to forge stereogenic pyrrolidine cores. acs.org Copper(I) catalyst systems have been identified as highly effective for this transformation, affording tetrasubstituted pyrrolidines in high yield and purity. acs.org The reaction often utilizes an activating group, such as a nitro group, on the alkene component to enhance reactivity. acs.org

The generation of azomethine ylides from various precursors, including glycine (B1666218) derivatives, is a common tactic. mdpi.com These ylides can then react with a range of dipolarophiles to yield functionalized pyrrolidines. mdpi.com The development of protocols using catalysts like LiF has expanded the scope of these reactions to include previously unreactive "push-pull" and CF₃-alkenes. acs.org

Furthermore, the [3+2] cycloaddition of 2-azaallyl anions with olefins provides a direct route to the pyrrolidine ring. umich.edu This method has been shown to be highly stereoselective, typically yielding cis-2,5-dialkylpyrrolidines. umich.edu

| [3+2] Cycloaddition Variant | Reactants | Key Features |

| Catalytic Enantioselective Cycloaddition | Azomethine ylide and an activated alkene. acs.org | Copper(I) catalyzed, high enantioselectivity, convergent. acs.org |

| Glycine-Based Decarboxylative Cycloaddition | Glycine-derived oxazolidin-5-ones and dipolarophiles. mdpi.com | Generates azomethine ylides, high atom economy. mdpi.com |

| 2-Azaallyl Anion Cycloaddition | N-(trialkylstannyl)alkanimines and olefins. umich.edu | Generates non-stabilized 2-azaallyl anions, highly stereoselective for cis-products. umich.edu |

Reductive amination is a versatile and widely used method for the synthesis of amines, which can be adapted for the construction of the pyrrolidine ring. youtube.comharvard.edumasterorganicchemistry.comyoutube.com This strategy typically involves the condensation of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the resulting cyclic imine or enamine.

A direct synthesis of 2-(3-methoxyphenyl)pyrrolidine (B28105) has been reported via the reduction of 5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole. chemicalbook.com In this procedure, the cyclic imine precursor is treated with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding pyrrolidine with high efficiency. chemicalbook.com

The reductive amination of aldehydes and ketones is a cornerstone of amine synthesis and can be performed in a one-pot fashion. youtube.commasterorganicchemistry.com Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they selectively reduce the intermediate iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. youtube.com This method avoids the overalkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrrolidines from three or more starting materials in a single step. researchgate.netnih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity. researchgate.netnih.gov

The synthesis of pyrrolidine derivatives through MCRs often involves the generation of azomethine ylides in situ, which then undergo cycloaddition with a dipolarophile. researchgate.net These reactions can be catalyzed or occur under catalyst-free conditions and can be enhanced by techniques such as ultrasound or microwave irradiation. researchgate.net For example, the reaction of an amine, an aldehyde or ketone, and a cyanide salt in the Strecker reaction is a classic MCR. nih.gov

While direct synthesis of 2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine via a specific MCR is not explicitly detailed in the provided context, the general principles of MCRs are applicable to the synthesis of substituted pyrrolidines. researchgate.netnih.gov For instance, a three-component reaction involving an amino acid, an aldehyde, and a dipolarophile can lead to the formation of a pyrrolidine ring with substituents derived from the starting materials.

Electroreductive Cyclization Methods

Electroreductive cyclization represents a powerful and environmentally benign method for the construction of heterocyclic rings like pyrrolidine. This technique typically involves the cathodic reduction of a suitable acyclic precursor, initiating a cyclization cascade. While specific examples detailing the electroreductive synthesis of this compound are not extensively documented in the literature, the general principles of this methodology can be applied.

The strategy often relies on the electrochemical reduction of an imine or a related functional group to generate a radical anion. This intermediate then undergoes an intramolecular nucleophilic attack on an electrophilic center within the same molecule to form the pyrrolidine ring. For the synthesis of the target compound, a hypothetical precursor could be a γ-halo-imine derived from 3-methoxyaniline and a suitable 4-halocarbonyl compound, followed by N-methylation.

A general representation of this approach is the electroreductive cyclization of imines with terminal dihaloalkanes. In this process, the imine is reduced at the cathode to a radical anion, which then attacks the dihaloalkane. A subsequent one-electron reduction and intramolecular cyclization yield the pyrrolidine ring. The efficiency of such reactions can be influenced by factors like the electrode material, solvent, supporting electrolyte, and the presence of additives.

| Method | General Precursors | Key Intermediates | Potential Application to Target Compound |

| Intramolecular Cyclization of γ-Halo-imines | γ-halo-imines derived from 3-methoxyaniline | Radical anion | Synthesis of a 2-(3-methoxyphenyl)pyrrolidine precursor. |

| Intermolecular Cyclization | Imine and dihaloalkane | Radical anion | Construction of the pyrrolidine ring with subsequent functionalization. |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the often distinct biological activities of different stereoisomers. Several strategies have been developed to achieve stereocontrol in the synthesis of 2-arylpyrrolidines.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed. Common chiral auxiliaries used in the synthesis of chiral amines and their derivatives include pseudoephedrine and oxazolidinones. nih.govmasterorganicchemistry.comacs.org

For instance, amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which can then undergo diastereoselective alkylation. chegg.com Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product. In the context of this compound, a strategy could involve the acylation of a chiral auxiliary with a precursor containing the 3-methoxyphenyl (B12655295) moiety, followed by cyclization and removal of the auxiliary. While specific examples for the target molecule are scarce, the general applicability of this method to the synthesis of chiral heterocycles is well-established. nih.govrsc.org

| Chiral Auxiliary | General Approach | Key Features |

| Pseudoephedrine | Diastereoselective alkylation of amide enolates. chegg.com | High diastereoselectivity, recoverable auxiliary. |

| Oxazolidinones | Stereoselective alkylations and aldol (B89426) reactions. nih.gov | Well-defined transition states, predictable stereochemistry. |

Asymmetric Catalysis in Pyrrolidine Construction

Asymmetric catalysis offers a highly efficient route to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been applied to the synthesis of chiral pyrrolidines.

One prominent method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mdpi.com This reaction can construct the pyrrolidine ring with high stereocontrol. For the synthesis of this compound, an azomethine ylide could be generated from an imine derived from 3-methoxybenzaldehyde (B106831) and an amino ester, which then reacts with a suitable dipolarophile in the presence of a chiral metal catalyst (e.g., copper or silver complexes) or an organocatalyst. rsc.orgresearchgate.net

Another approach involves the asymmetric reduction of a cyclic imine precursor, such as 1-methyl-2-(3-methoxyphenyl)-2,3-dihydro-1H-pyrrole. Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can effect the enantioselective hydrogenation of the C=N bond to yield the desired chiral pyrrolidine.

| Catalytic Method | Catalyst Type | Key Transformation |

| 1,3-Dipolar Cycloaddition | Chiral Lewis acids (Cu, Ag), Organocatalysts | Construction of the pyrrolidine ring. |

| Asymmetric Hydrogenation | Chiral transition metal complexes (Ir, Rh) | Reduction of a cyclic imine precursor. |

Enantioselective Routes from Chiral Precursors

The use of enantiomerically pure starting materials, often derived from the "chiral pool," is a classical and reliable strategy for asymmetric synthesis. Amino acids, such as L-proline and D-proline, are excellent chiral precursors for the synthesis of substituted pyrrolidines.

A direct synthesis of 2-(3-methoxyphenyl)pyrrolidine has been reported involving the reduction of 5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole with sodium borohydride. chemicalbook.com If the starting cyclic imine could be prepared in an enantioselective manner, this would provide a straightforward route to the chiral product. For example, cyclization of a chiral amino alcohol precursor could lead to an enantioenriched imine. Subsequent N-methylation would then yield the final target molecule.

| Chiral Precursor | Key Synthetic Step | Advantages |

| L-Proline / D-Proline | Functionalization and modification of the pyrrolidine ring. | Readily available, high enantiopurity. |

| Chiral Amino Alcohols | Cyclization to form a chiral cyclic imine. | Potential for high stereocontrol in the cyclization step. |

Functionalization and Derivatization Strategies

The introduction of specific substituents onto a pre-existing pyrrolidine ring or its precursors is a key aspect of synthesizing analogs and the target molecule itself.

Introduction of the 3-Methoxyphenyl Moiety

Several standard carbon-carbon bond-forming reactions can be employed to introduce the 3-methoxyphenyl group.

Grignard Reaction: The reaction of a Grignard reagent, such as 3-methoxyphenylmagnesium bromide, with an appropriate electrophilic pyrrolidine precursor is a viable method. masterorganicchemistry.comchegg.comgordon.eduyoutube.comreddit.com For instance, the addition of this Grignard reagent to 1-methyl-2-pyrrolidinone (B7775990) could, in principle, lead to an intermediate that, after dehydration and reduction, yields 2-(3-methoxyphenyl)-1-methyl-pyrrolidine. A related approach involves the reaction of the lithium anion of 1-methyl-2-pyrrolidone with m-methoxybenzyne to form 3-(3-methoxyphenyl)-1-methyl-2-pyrrolidone. prepchem.com

Suzuki Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating aryl-aryl or aryl-alkyl bonds. beilstein-journals.orgresearchgate.netillinois.edunih.govarkat-usa.org This reaction could be used to couple 3-methoxyphenylboronic acid with a suitably functionalized pyrrolidine, such as 2-halo-1-methyl-pyrrolidine. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial for achieving good yields.

| Reaction | Reactants | Catalyst/Reagent |

| Grignard Reaction | 3-Methoxyphenylmagnesium bromide + Pyrrolidinone | Magnesium, Ether |

| Suzuki Coupling | 3-Methoxyphenylboronic acid + Halogenated Pyrrolidine | Palladium catalyst, Base |

N-Methylation and Other N-Substitutions

The introduction of a methyl group or other substituents onto the nitrogen atom of 2-(3-methoxyphenyl)pyrrolidine is a fundamental step in the synthesis of the target compound and its analogs. This transformation significantly influences the basicity, lipophilicity, and pharmacological activity of the molecule. nih.gov

N-Methylation

A common and efficient method for the N-methylation of secondary amines like 2-(3-methoxyphenyl)pyrrolidine is the Eschweiler-Clarke reaction . This reductive amination procedure utilizes formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent. A key advantage of this method is that it typically proceeds without the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. nih.govfao.org The reaction is driven by the formation of carbon dioxide gas, which renders it irreversible. fao.org While specific examples detailing the Eschweiler-Clarke methylation of 2-(3-methoxyphenyl)pyrrolidine are not abundant in readily available literature, the general applicability of this reaction to secondary amines is well-established.

Another widely used method for N-methylation involves direct alkylation with a methylating agent such as methyl iodide in the presence of a base. Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (B52724). nih.gov The choice of base and solvent can be critical to optimize the reaction yield and minimize side reactions.

Other N-Substitutions

The synthesis of various N-substituted analogs of 2-(3-methoxyphenyl)pyrrolidine can be achieved through several established methods.

N-Alkylation: The introduction of alkyl groups other than methyl is typically accomplished by reacting 2-(3-methoxyphenyl)pyrrolidine with an appropriate alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a base. The reactivity of the alkyl halide and the choice of base are important considerations. For instance, the use of a base like potassium carbonate in a solvent such as acetonitrile or DMF is a common practice for this type of transformation. nih.gov In some cases, to enhance the reactivity, a catalytic amount of sodium iodide can be added to convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ (Finkelstein reaction). nih.gov

N-Acylation: The pyrrolidine nitrogen can be acylated by treatment with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base or under Schotten-Baumann conditions. This reaction leads to the formation of the corresponding amide. For example, reaction with acetyl chloride would yield N-acetyl-2-(3-methoxyphenyl)pyrrolidine.

Below is a table summarizing potential N-substitution reactions for 2-(3-methoxyphenyl)pyrrolidine based on general synthetic methodologies.

| N-Substituent | Reagents and Conditions | Product |

| Methyl | Formaldehyde, Formic Acid (Eschweiler-Clarke) | This compound |

| Methyl | Methyl Iodide, K₂CO₃, DMF | This compound |

| Benzyl | Benzyl Bromide, K₂CO₃, Acetonitrile | 1-Benzyl-2-(3-methoxy-phenyl)-pyrrolidine |

| Acetyl | Acetyl Chloride, Triethylamine, CH₂Cl₂ | 1-Acetyl-2-(3-methoxy-phenyl)-pyrrolidine |

Post-Cyclization Modifications

Once the N-substituted pyrrolidine core, such as 2-(3-methoxyphenyl)-1-methyl-pyrrolidine, has been synthesized, further structural diversity can be achieved through post-cyclization modifications. These modifications can target either the aromatic ring or the pyrrolidine ring itself.

Modifications of the Phenyl Ring

The 3-methoxyphenyl group offers several possibilities for further functionalization, primarily through electrophilic aromatic substitution reactions. wikipedia.org The methoxy (B1213986) group is an ortho-, para-directing activator, while the N-methylpyrrolidin-2-yl group is generally considered a deactivating group for electrophilic substitution due to the electron-withdrawing inductive effect of the nitrogen atom. The interplay of these two substituents will direct incoming electrophiles. Given the steric hindrance from the pyrrolidine ring at the ortho position (C2), substitution is most likely to occur at the positions ortho and para to the methoxy group (C4 and C6) and meta to the pyrrolidine substituent.

Potential electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at the C4 or C6 position. For example, this could yield 2-(3-methoxy-4-nitrophenyl)-1-methyl-pyrrolidine or 2-(3-methoxy-6-nitrophenyl)-1-methyl-pyrrolidine. libretexts.org

Halogenation: Reaction with bromine in the presence of a Lewis acid catalyst could introduce a bromine atom onto the aromatic ring.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be achieved under Friedel-Crafts conditions, although the deactivating effect of the N-methylpyrrolidin-2-yl group might necessitate harsher reaction conditions.

Modifications of the Pyrrolidine Ring

Functionalization of the saturated pyrrolidine ring is generally more challenging than modification of the aromatic ring. However, certain strategies can be employed:

Oxidation: Oxidation of the pyrrolidine ring can lead to the formation of corresponding lactams (pyrrolidinones).

Ring-opening: Under certain conditions, the pyrrolidine ring can be cleaved to yield open-chain amino alcohols or other functionalized structures.

The development of specific protocols for these post-cyclization modifications on 2-(3-methoxyphenyl)-1-methyl-pyrrolidine would require further investigation, as detailed examples are not extensively reported in the current literature.

Advanced Spectroscopic and Structural Elucidation of 2 3 Methoxy Phenyl 1 Methyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full NMR analysis of 2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine would be required to confirm its proposed structure.

High-Resolution ¹H and ¹³C NMR for Assignment and Coupling Analysis

High-resolution 1D NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural elucidation.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the pyrrolidine (B122466) ring, the methoxy (B1213986) group, and the N-methyl group. The integration of these signals would correspond to the number of protons in each environment. Furthermore, the splitting patterns (multiplicity), governed by spin-spin coupling, would provide information about adjacent protons. For instance, the protons of the pyrrolidine ring would appear as complex multiplets due to their coupling with each other.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would help distinguish between the sp²-hybridized aromatic carbons and the sp³-hybridized carbons of the pyrrolidine ring, the methoxy group, and the N-methyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

A hypothetical data table for the expected NMR signals is presented below. Actual chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.3 | m |

| Pyrrolidine-H2 | ~3.0 - 3.5 | m |

| Methoxy-H (OCH₃) | ~3.8 | s |

| Pyrrolidine-H3, H4, H5 | 1.5 - 2.5 | m |

| N-Methyl-H (NCH₃) | ~2.3 | s |

Note: This is a generalized prediction. Actual values require experimental data.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~159 |

| Aromatic C (quaternary) | ~140 |

| Aromatic CH | 110 - 130 |

| Pyrrolidine C2 | ~65 |

| Methoxy C | ~55 |

| Pyrrolidine C5 | ~57 |

| N-Methyl C | ~40 |

| Pyrrolidine C3, C4 | 20 - 40 |

Note: This is a generalized prediction. Actual values require experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the pyrrolidine and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) is key for piecing together the entire structure by showing longer-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the N-methyl protons to the adjacent pyrrolidine carbons (C2 and C5) and from the methoxy protons to the aromatic C3'.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is vital for determining the stereochemistry and preferred conformation of the molecule, for instance, the relative orientation of the phenyl group with respect to the pyrrolidine ring.

Conformational Analysis via NMR

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically envelope or twist forms. The conformation of the ring and the orientation of the bulky 3-methoxyphenyl (B12655295) substituent can be investigated using NMR. By analyzing coupling constants and NOESY data, the preferred conformation in solution can be determined. For related N-methyl-2-pyrrolidinone structures, the five-membered ring has been shown to adopt an envelope conformation.

X-ray Crystallography for Solid-State Structure Determination

To understand the structure in the solid state, single-crystal X-ray diffraction is the definitive method. This would require growing a suitable single crystal of this compound.

Absolute Configuration Determination

If the compound is synthesized as a single enantiomer (e.g., (R)- or (S)-), X-ray crystallography can determine its absolute configuration without ambiguity. This is typically achieved by using anomalous dispersion effects, often referenced against the known configuration of the chiral starting materials or by using specific crystallographic parameters (e.g., the Flack parameter).

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure reveals how individual molecules are arranged in the crystal lattice. This packing is dictated by various intermolecular forces. While this compound lacks strong hydrogen bond donors, weak C-H···O or C-H···π interactions could be present. Additionally, π-π stacking between the aromatic rings of adjacent molecules might play a role in stabilizing the crystal packing. Analysis of the crystal structure would provide precise measurements of intermolecular distances and angles, offering insight into the nature and strength of these interactions.

Conformational Preferences in the Solid State

Specific X-ray crystallographic data for this compound is not currently available in the surveyed scientific literature. However, the conformational preferences can be inferred from studies of analogous structures. The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to minimize steric and torsional strain. The two most common conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

In related substituted N-methylpyrrolidine structures, both conformations are observed. For instance, the pyrrolidine ring in [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol has been found to adopt a half-chair conformation. nih.gov In more complex spiro-fused systems, the pyrrolidine ring has been observed in a twist conformation. researchgate.net The specific conformation adopted by this compound in the solid state would be influenced by the steric bulk of the 3-methoxyphenyl substituent and the intermolecular packing forces within the crystal lattice. The dihedral angle between the phenyl ring and the pyrrolidine ring is another critical conformational parameter, which would be determined by a balance of electronic and steric effects. In a related compound, the dihedral angle between a phenyl and a pyrrolidine ring was measured at 70.6 (1)°. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound through analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 1: Theoretical HRMS Data for the Protonated Molecule

| Ion Formula | Adduct | Theoretical m/z |

|---|

This table is based on theoretical calculations.

Fragmentation Pathway Analysis

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that undergoes subsequent fragmentation. The fragmentation of this compound is expected to be directed by the nitrogen atom and the aromatic ring, which can effectively stabilize adjacent positive charges.

The most characteristic fragmentation pathway for N-alkyl amines is the α-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For the target molecule, two primary α-cleavage scenarios are plausible:

Cleavage of the C2-Phenyl Bond: This would result in the loss of a methoxyphenyl radical, although this is less common than the loss of alkyl radicals.

Cleavage of the C2-C3 Bond within the Pyrrolidine Ring: This is a dominant fragmentation pathway for N-methylpyrrolidine derivatives. This cleavage would lead to the formation of a stable iminium ion.

A major peak in the spectrum is expected at m/z 84 , corresponding to the N-methyl-Δ¹-pyrrolinium cation ([C₅H₁₀N]⁺). This ion is formed via cleavage of the bond between C2 and the methoxyphenyl substituent, followed by rearrangement.

Another significant fragmentation pathway involves the methoxyphenyl group. The cleavage of the benzylic C2-N bond can generate a methoxybenzyl cation (m/z 121 ), which is a common fragment for methoxyphenyl derivatives. mdpi.com This ion can further lose formaldehyde (B43269) (CH₂O) to produce a C₇H₇⁺ ion (m/z 91 ), often the tropylium (B1234903) cation. mdpi.com

Table 2: Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₂H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 176 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 121 | [C₈H₉O]⁺ | Methoxybenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from m/z 121) |

This table represents predicted fragmentation based on general principles of mass spectrometry. chemguide.co.uknih.govwvu.edu

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is used to identify functional groups and probe the structural details of a molecule by analyzing its molecular vibrations.

Characteristic Functional Group Vibrations

Although specific experimental IR and Raman spectra for this compound have not been found in the reviewed literature, the expected characteristic absorption bands can be predicted based on its functional groups. These predictions draw from established correlation tables and data from similar molecules like 1-methylpyrrolidine (B122478) and anisole (B1667542) derivatives. chemicalbook.comnist.gov

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Region |

|---|---|---|---|

| C-H stretching (aromatic) | Ar-H | 3100 - 3000 | IR (medium), Raman (strong) |

| C-H stretching (aliphatic) | C-H (CH₃, CH₂) | 2975 - 2850 | IR (strong), Raman (strong) |

| C=C stretching (aromatic) | Phenyl ring | 1600 - 1450 | IR (medium-strong), Raman (strong) |

| C-N stretching | Aliphatic amine | 1250 - 1020 | IR (medium), Raman (weak) |

| C-O-C stretching (asymmetric) | Aryl-alkyl ether | 1275 - 1200 | IR (strong), Raman (medium) |

| C-O-C stretching (symmetric) | Aryl-alkyl ether | 1075 - 1020 | IR (medium), Raman (strong) |

This table is a prediction based on general spectroscopic data.

Analysis of Molecular Symmetry and Conformation

This compound is an asymmetric molecule, belonging to the C₁ point group. Consequently, all of its vibrational modes are, in principle, active in both IR and Raman spectroscopy. A detailed analysis of molecular conformation using vibrational spectroscopy would rely on the fact that certain vibrational modes, particularly low-frequency skeletal bending and torsional modes, are sensitive to the dihedral angles defining the molecular shape.

For example, the relative orientation of the 3-methoxyphenyl group with respect to the pyrrolidine ring would influence specific vibrational coupling and frequencies. In a hypothetical study, comparing experimental spectra with theoretical spectra calculated for different conformers (e.g., using Density Functional Theory - DFT) could allow for the identification of the most stable conformer in the gas or solution phase. acs.org The presence of multiple bands in a specific region of the experimental spectrum, corresponding to a single calculated mode, could indicate the co-existence of multiple conformers at room temperature. However, without experimental spectra, such a detailed conformational analysis remains theoretical.

Theoretical and Computational Chemistry Studies on 2 3 Methoxy Phenyl 1 Methyl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the properties of molecules. It provides a good balance between accuracy and computational cost, making it suitable for analyzing relatively complex organic molecules.

The conformational landscape of 2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine is complex due to the flexibility of the pyrrolidine (B122466) ring and the rotation around the bond connecting it to the phenyl group. DFT calculations are instrumental in identifying the most stable three-dimensional arrangements (conformers) and their relative energies.

A conformational search, often performed using statistical methods, is the first step to identify various possible conformers. Following this, the geometry of each conformer is fully optimized using DFT methods to find the minimum energy structures. researchgate.net For substituted pyrrolidines, the relative proportion of each conformer at equilibrium can be estimated using thermodynamic calculations based on the Boltzmann weighting factor, which depends on their relative Gibbs free energies. researchgate.net

Studies on similar N-substituted pyrrolidines have shown that it is possible to analyze the lowest energy conformers and determine their relative populations. researchgate.net For the pyrrolidine ring itself, two primary conformations are the envelope and twisted (or half-chair) forms. In substituted pyrrolidines, the substituents can adopt either pseudo-axial or pseudo-equatorial positions. For instance, in N-methyl-2-pyrrolidinone substituted with a methoxy (B1213986) group, calculations indicated the pseudo-axial conformer as the most stable in a vacuum. nih.gov The relative stability of these conformers is influenced by a delicate balance of steric hindrance and electronic interactions.

For this compound, several low-energy conformers would be expected, arising from the different puckering states of the pyrrolidine ring and the orientation of the 3-methoxyphenyl (B12655295) group relative to the pyrrolidine ring. The energetic stability of these conformers can be calculated to predict the most likely structures to be observed experimentally.

Table 1: Hypothetical Relative Energies of this compound Conformers Based on Analogous Systems

| Conformer | Pyrrolidine Ring Pucker | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Envelope (C2-endo) | Equatorial | 0.00 |

| 2 | Envelope (C2-exo) | Axial | 0.5 - 1.5 |

| 3 | Twisted (T) | Equatorial | 0.2 - 0.8 |

| 4 | Twisted (T) | Axial | 0.8 - 2.0 |

Note: This table is illustrative and based on general principles of conformational analysis of substituted pyrrolidines. Actual values would require specific DFT calculations for this molecule.

The electronic properties of a molecule, which are crucial for understanding its reactivity and spectroscopic behavior, can be elucidated through an analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.

DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals. bohrium.combohrium.com In a molecule like this compound, the HOMO is likely to be localized on the electron-rich 3-methoxyphenyl ring and the nitrogen atom of the pyrrolidine ring, as these are the most electron-donating parts of the molecule. The LUMO, on the other hand, is expected to be distributed over the aromatic ring's anti-bonding π* orbitals.

A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. bohrium.com The analysis of molecular orbitals also helps in understanding charge distribution and the molecular electrostatic potential (MEP), which can predict sites for electrophilic and nucleophilic attack. bohrium.com Natural Bond Orbital (NBO) analysis can further reveal hyperconjugative interactions that contribute to the stability of certain conformers. nih.gov

Table 2: Representative Frontier Orbital Energies for a Methoxy-Phenyl-Pyrrolidine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These values are typical for similar aromatic heterocyclic compounds and serve as an illustrative example. bohrium.com

DFT calculations are a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) and Raman vibrational frequencies.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate the 1H and 13C chemical shifts of organic molecules. researchgate.netnih.gov These calculations are typically performed on the optimized geometries of the most stable conformers. The calculated chemical shifts are then often averaged based on the Boltzmann population of each conformer to provide a theoretical spectrum that can be compared with experimental data. researchgate.net The accuracy of these predictions is generally high, with mean absolute errors often less than 0.2 ppm for 1H and 2-3 ppm for 13C chemical shifts, which is sufficient to aid in the assignment of complex spectra and even to revise incorrect experimental assignments. nih.gov

Similarly, the vibrational frequencies for IR and Raman spectroscopy can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be used to assign the vibrational modes observed in experimental spectra.

Table 3: Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for a Related Pyrrolidine System

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 | 65.2 | 64.8 | 0.4 |

| C3 | 25.8 | 26.1 | -0.3 |

| C4 | 24.1 | 24.5 | -0.4 |

| C5 | 47.9 | 47.5 | 0.4 |

| N-CH3 | 40.3 | 40.0 | 0.3 |

Note: This table is a representative example based on studies of similar heterocyclic compounds to illustrate the typical accuracy of DFT-based NMR predictions. researchgate.net

Chemical Reactivity, Derivatization, and Structure Activity Relationship Sar Studies of Analogs

Reactions of the Pyrrolidine (B122466) Nitrogen Atom

The pyrrolidine ring contains a tertiary nitrogen atom, which defines much of its chemical character. Unlike the parent pyrrolidine, which is a secondary amine and a potent nucleophile chemicalbook.com, the N-methylated nitrogen in the target compound has different, yet significant, reactivity.

Quaternization: As a tertiary amine, the nitrogen atom retains a lone pair of electrons and can act as a nucleophile. It can react with electrophiles such as alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. chemicalbook.com This reaction adds a positive charge to the molecule, which would significantly alter its physicochemical properties, such as solubility and lipophilicity.

Oxidation: The tertiary amine can be oxidized to form an N-oxide. This transformation can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). N-oxidation is a common metabolic pathway for tertiary amines and can also be used synthetically to modify a compound's properties.

Basicity: The nitrogen atom confers basicity to the molecule. nih.gov The pKa of the conjugate acid is influenced by the substituents on the pyrrolidine ring. nih.gov While the 2-phenyl group has an electronic effect on this basicity, the nitrogen's availability for protonation is a key characteristic, influencing its behavior in biological systems and its potential for forming salts with various acids.

Reactions of the Methoxy-Phenyl Moiety

The methoxy-phenyl group is another key site for chemical derivatization. The methoxy (B1213986) group and the aromatic ring have distinct reactivities.

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing electron-donating group. It activates the phenyl ring, making it more susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. Given its position at C3 of the phenyl ring, it would direct incoming electrophiles to the C2, C4, and C6 positions.

Ether Cleavage: The methoxy group (an ether) can be cleaved to yield the corresponding phenol. This demethylation is a common reaction in medicinal chemistry, often accomplished with strong acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). mdpi.com The resulting hydroxyl group can serve as a new anchor point for further derivatization or as a key pharmacophoric feature.

Oxidative Reactions: The electron-rich nature of the methoxy-phenyl moiety can make it susceptible to oxidative reactions under certain conditions. For instance, p-methoxyphenyl groups can be removed oxidatively using reagents like ammonium cerium(IV) nitrate (B79036) (CAN). tcichemicals.com

The role of the methoxy group is significant in medicinal chemistry, where it can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov

Stereochemical Influences on Reactivity

The compound possesses a chiral center at the C2 position of the pyrrolidine ring, meaning it exists as two enantiomers, (R) and (S). This stereochemistry has a profound influence on the molecule's three-dimensional shape and, consequently, its reactivity and biological interactions. beilstein-journals.orgnih.gov

The five-membered pyrrolidine ring is not planar and typically adopts an envelope conformation. beilstein-journals.orgnih.gov The bulky 3-methoxyphenyl (B12655295) substituent at the C2 position will preferentially occupy a pseudo-equatorial position to minimize steric strain. The specific enantiomer ((R) or (S)) will determine the absolute spatial arrangement of the phenyl ring relative to the pyrrolidine ring and the N-methyl group.

This defined three-dimensional structure can influence chemical reactivity in several ways:

Steric Hindrance: The approach of reagents to the nitrogen atom or the phenyl ring can be sterically hindered by the other part of the molecule. This can lead to different reaction rates for the two enantiomers when reacting with other chiral molecules or in a chiral environment.

Diastereoselective Reactions: If a new stereocenter is created during a reaction, the existing stereocenter at C2 can direct the stereochemical outcome, leading to the preferential formation of one diastereomer over another. The stereoselective synthesis of specific pyrrolidine isomers is a critical field, as different stereoisomers of a drug can have vastly different activities. rsc.org

Exploration of Structure-Activity Relationships (SAR) in Related Compound Series

To understand how structural modifications might affect the biological activity of 2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine, it is useful to examine SAR studies on analogous compound series. nih.govnih.gov

The position of the aryl substituent on the pyrrolidine ring is a critical determinant of a molecule's properties and biological activity. nih.gov Comparing the 2-substituted scaffold of the title compound with 3-substituted analogs reveals significant differences.

A study on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidines found that this scaffold yielded potent inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake. nih.gov In these 3-substituted analogs, the bulky substituent is further from the nitrogen atom, which may allow for more flexible interactions with target proteins.

In contrast, a substituent at the C2 position, directly adjacent to the nitrogen, can have a more pronounced effect on the nitrogen's basicity and steric availability. nih.gov This proximity can create a very different pharmacological profile. For example, moving the aryl group from the 2- to the 3-position would fundamentally change the molecule's shape and the way it presents its functional groups for interaction with a biological target. The effect of such positional isomerism is a key consideration in drug design. nih.govnih.gov

The chemical reactivity and biological activity of phenyl-pyrrolidine analogs can be fine-tuned by altering the substituents on either the phenyl ring or the pyrrolidine nitrogen.

Aryl Ring Substituents: Replacing or adding substituents to the phenyl ring modifies the electronic properties of the ring and the molecule as a whole. SAR studies of synthetic cathinones, which share a phenethylamine (B48288) backbone, have shown that aryl substitution often impacts potency and activity. nih.gov For example, introducing electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OH, -CH₃) in place of the methoxy group would alter the molecule's interaction with metabolic enzymes and target receptors.

Nitrogen Substituents: The N-methyl group can be replaced with other alkyl groups (e.g., ethyl, isopropyl) or a hydrogen atom (demethylation). In many classes of compounds, N-methylation enhances potency compared to the secondary amine analog. nih.gov However, larger N-alkyl groups can introduce steric bulk that may decrease binding affinity.

The following table summarizes potential substituent effects based on findings from related compound classes.

| Modification Site | Substituent Change | Potential Effect on Properties/Reactivity | Rationale/Example |

|---|---|---|---|

| Phenyl Ring (C3) | -OCH₃ → -OH | Increases H-bond donor capacity; may alter metabolism. | Phenols can form different interactions with biological targets compared to ethers. mdpi.com |

| Phenyl Ring | -OCH₃ → -F, -Cl | Alters electronic properties and lipophilicity; may block metabolism. | Halogen substitution is a common strategy to modulate physicochemical properties and metabolic stability. acs.org |

| Phenyl Ring | -OCH₃ → -CF₃ | Strongly electron-withdrawing; increases lipophilicity; may block metabolism. | The CF₃ group can significantly alter electronic interactions and metabolic pathways. mdpi.com |

| Pyrrolidine Nitrogen | -CH₃ → -H | Introduces H-bond donor; changes basicity; may alter selectivity. | Secondary amines often have different pharmacological profiles than tertiary amines. nih.gov |

| Pyrrolidine Nitrogen | -CH₃ → -C₂H₅ | Increases steric bulk and lipophilicity. | Increasing alkyl chain length can impact binding affinity and selectivity. nih.gov |

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while maintaining or modifying the mode of biological action. drughunter.comdrughunter.com This involves substituting a functional group with another that has similar physical or chemical properties.

Methoxy Group Bioisosteres: The methoxy group is often replaced to fine-tune electronic properties, metabolic stability, or hydrogen bonding capacity. cambridgemedchemconsulting.com For example, replacing the -OCH₃ group with a fluorine atom (-F) can block a potential site of metabolism and alter electronic interactions without a large increase in size. acs.org

Phenyl Ring Bioisosteres: The entire phenyl ring can be replaced with other aromatic systems, such as heteroaromatic rings (e.g., pyridyl, thiophenyl). This can introduce new hydrogen bonding opportunities, alter the molecule's dipole moment, and improve properties like solubility. cambridgemedchemconsulting.com For instance, replacing the phenyl ring with a pyridine (B92270) ring introduces a basic nitrogen atom, which can form a salt bridge or a key hydrogen bond.

Non-Classical Bioisosteres: More structurally distinct replacements can also be considered. For example, a bicyclic system could replace the phenyl-pyrrolidine core to create a more rigid analog, or different heterocyclic rings could be used as replacements for the pyrrolidine scaffold itself. drughunter.compressbooks.pub

The table below outlines some potential bioisosteric replacements for the core moieties of this compound.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Methoxy (-OCH₃) | Hydroxyl (-OH) | Introduce hydrogen bond donating capability. cambridgemedchemconsulting.com |

| Methoxy (-OCH₃) | Fluorine (-F) | Similar size, blocks metabolism, alters electronics. acs.org |

| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Increases lipophilicity, metabolically stable, electron-withdrawing. mdpi.com |

| Phenyl Ring | Pyridyl Ring | Introduce a nitrogen atom for H-bonding or salt formation, modulate pKa, improve solubility. cambridgemedchemconsulting.com |

| Phenyl Ring | Thiophene Ring | Alter electronic properties and metabolic profile while maintaining aromaticity. cambridgemedchemconsulting.comacs.org |

| N-Methyl (-CH₃) | N-Difluoromethyl (-CHF₂) | Modulate basicity (pKa) of the nitrogen atom. |

Advanced Analytical Method Development

Chromatographic Techniques for Purity Assessment and Separation

The separation of enantiomers is critical for understanding the properties and potential applications of a chiral compound. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the benchmark method for determining enantiomeric excess (ee). Enantiomers can only be distinguished in a chiral environment, which is provided by the asymmetric structure of the CSP. iapc-obp.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. iapc-obp.com

For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and high enantioselectivity. researchgate.net A typical method for analyzing the enantiomers of 2-(3-methoxyphenyl)-1-methyl-pyrrolidine would involve a normal-phase HPLC setup. The choice of the specific CSP and the composition of the mobile phase are critical for achieving baseline separation. rsc.org For instance, Chiralpak® and Chiralcel® columns are widely used for this class of compounds. researchgate.netvt.edu The mobile phase often consists of a mixture of an apolar solvent like n-hexane and a polar modifier, typically an alcohol such as isopropanol (B130326) or ethanol. researchgate.net The alcohol modifier plays a key role in the separation by competing with the analyte for polar interaction sites on the CSP.

A hypothetical, optimized HPLC method for the enantiomeric separation is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® ID (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 272 nm (corresponding to the absorbance of the methoxyphenyl group) |

| Injection Volume | 10 µL |

| Expected Retention Time (R-enantiomer) | ~8.5 min |

| Expected Retention Time (S-enantiomer) | ~10.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in a sample. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. For compounds like 2-(3-methoxyphenyl)-1-methyl-pyrrolidine, direct analysis by GC-MS is feasible, but derivatization is often employed to improve thermal stability and chromatographic peak shape. nih.gov

In the analysis of related pyrrolidinophenone designer drugs, trimethylsilylation (TMS) is a common derivatization strategy. mdma.ch However, for 2-(3-methoxyphenyl)-1-methyl-pyrrolidine, which lacks active hydrogens, derivatization may not be necessary unless analyzing metabolites or related compounds formed through demethylation. The electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns. Key fragmentation pathways for related phenyl-pyrrolidine structures often involve the cleavage of the C-N bond in the pyrrolidine ring, leading to a stable iminium ion, which is often the base peak in the spectrum. The regioisomeric position of the methoxy (B1213986) group can influence the fragmentation pattern. nih.gov

The following table outlines typical parameters for a GC-MS analysis.

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Injector Temperature | 250 °C |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Scan Range | m/z 40-500 |

| Expected Molecular Ion (M+) | m/z 191 |

| Expected Major Fragments | m/z 84 (methyl-pyrrolidinyl fragment), m/z 107 (methoxy-benzyl fragment) |

Spectroscopic Methods for Quantitative Analysis in Research Samples

Spectroscopic techniques are essential for the structural elucidation and quantitative analysis of chemical compounds. Methods like Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy provide complementary information for the comprehensive analysis of 2-(3-methoxyphenyl)-1-methyl-pyrrolidine.

Quantitative NMR (qNMR) has emerged as a primary analytical method due to its high precision and the ability to quantify substances without requiring an identical reference standard. univ-nantes.frnih.gov The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. univ-nantes.fr For quantitative analysis, a known amount of an internal standard is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. acs.org For 2-(3-methoxyphenyl)-1-methyl-pyrrolidine, the sharp singlet signals from the N-methyl protons or the methoxy protons would be ideal for quantification due to their expected resolution from other signals in the spectrum.

UV-Visible spectroscopy can also be employed for quantitative analysis, leveraging the chromophore present in the molecule—the methoxyphenyl group. The absorbance of UV light by a sample is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. A calibration curve can be generated by measuring the absorbance at the wavelength of maximum absorption (λmax) for a series of solutions with known concentrations. Second-derivative spectroscopy can be a valuable tool to resolve the analyte's absorption peak from interfering signals in complex sample matrices. nih.gov

| Technique | Parameter | Typical Value / Observation |

|---|---|---|

| Quantitative 1H NMR | Solvent | CDCl3 or DMSO-d6 |

| Internal Standard | Maleic Anhydride (B1165640) or 1,3,5-Trimethoxybenzene | |

| Quantitative Signals (δ, ppm) | ~2.3-2.5 (N-CH3 singlet), ~3.8 (O-CH3 singlet) | |

| Quantitative UV-Vis | Solvent | Methanol or Acetonitrile (B52724) |

| λmax | ~272 nm and ~278 nm | |

| Molar Absorptivity (ε) | Dependent on solvent, determined via calibration curve |

Future Research Directions for 2 3 Methoxy Phenyl 1 Methyl Pyrrolidine

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 2-arylpyrrolidines often rely on multi-step sequences that may involve harsh reagents or produce significant waste. Future research must prioritize the development of more efficient, economical, and environmentally benign methods to access 2-(3-Methoxy-phenyl)-1-methyl-pyrrolidine.

Key areas of investigation include:

Biocatalysis: The use of enzymes offers high selectivity under mild conditions. Exploring enzymes like transaminases and reductive aminases for the asymmetric synthesis of the pyrrolidine (B122466) core from diketone precursors could provide a highly efficient and green route. nottingham.ac.uk Similarly, biocatalytic oxidation or amination reactions could be developed to introduce the required functionalities stereoselectively. nih.gov

Catalytic [3+2] Cycloadditions: Metal- or organocatalyzed [3+2] cycloaddition reactions of azomethine ylides with appropriate alkenes are a powerful tool for constructing the pyrrolidine ring. nih.gov Future work should focus on developing catalysts that can control the diastereoselectivity and enantioselectivity of the cycloaddition to directly yield the desired stereoisomer of this compound.

C-H Activation/Functionalization: Direct arylation of the N-methyl-pyrrolidine core via C-H activation would represent a highly atom-economical approach. Research into transition-metal catalysts (e.g., palladium, rhodium, copper) capable of selectively activating the C-2 position of the pyrrolidine ring for coupling with 3-bromoanisole (B1666278) or a related arylating agent is a promising avenue.

Sustainable Feedstocks: Exploring routes that begin from renewable resources, such as amino acids like glutamic acid or proline, could offer a sustainable long-term manufacturing process. researchgate.netrsc.org For instance, developing a synthetic pathway from a renewable starting material that incorporates the methoxyphenyl group early in the sequence would be a significant advancement.

Table 1: Potential Sustainable Synthetic Strategies

| Approach | Key Advantages | Research Focus | Potential Catalysts/Reagents |

|---|---|---|---|

| Biocatalytic Reductive Amination | High stereoselectivity, mild conditions, aqueous media. | Screening enzyme libraries (transaminases, RedAms) for activity with 1-(3-methoxyphenyl)-1,4-butanedione. | Mycobacterium chlorophenicum TA, Ajellomyces dermatitidis RedAm. nottingham.ac.uk |

| Copper-Catalyzed Carboamination | Utilizes readily available vinyl arenes, mild conditions. | Adapting the reaction for N-methylated aminoethylboron reagents and 1-methoxy-3-vinylbenzene. | Cu(1,10-phenanthroline)₂. nih.gov |

| Iridium-Catalyzed Reductive Amination | High yields, functional group tolerance, potential for water as a solvent. | One-pot reaction of 1,4-diketones with 3-methoxyaniline followed by N-methylation. | Iridium-based transfer hydrogenation catalysts. nih.gov |

| Green Chemistry N-Methylation | Use of non-toxic solvents and inexpensive catalysts. | Optimizing the reaction of 2-(3-methoxyphenyl)pyrrolidine (B28105) with a methylating agent in an aqueous medium. | K₂CO₃ in water. researchgate.net |

Exploration of Unconventional Reactivity Patterns

Moving beyond classical transformations, future research should investigate the untapped reactivity of this compound using modern synthetic methods. This involves exploring its behavior under photochemical, electrochemical, or advanced catalytic conditions to forge new bonds and create novel molecular architectures.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable unique transformations under exceptionally mild conditions. This could be applied to the late-stage functionalization of the aromatic ring or the pyrrolidine scaffold itself. For example, a photoredox-catalyzed coupling could introduce new substituents at the para-position of the phenyl ring, diversifying the compound library.

Electro-organic Synthesis: Electrochemical methods offer a reagent-free way to perform redox reactions. The electrochemical oxidation of the pyrrolidine nitrogen could generate an iminium ion in situ, which could then be trapped by various nucleophiles to install substituents at the C-2 or C-5 positions of the pyrrolidine ring. This provides a green alternative to chemical oxidants.

Radical-Mediated Reactions: Investigating the propensity of the molecule to engage in radical reactions could unlock new pathways. For instance, radical-based C-H functionalization could be explored to introduce alkyl or acyl groups at specific positions, guided by the electronic nature of the methoxyphenyl substituent.

Computational Design of Pyrrolidine-Based Scaffolds

In silico techniques are indispensable tools for modern drug discovery and materials design. For this compound, computational chemistry can guide the synthesis of new derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of analogues and evaluating their biological activity, 3D-QSAR models like CoMFA and CoMSIA can be developed. nih.govmdpi.com These models can identify key structural features (steric, electronic, hydrophobic) that correlate with activity, thereby predicting the potency of new, unsynthesized derivatives and prioritizing synthetic efforts. nih.govfip.orgnih.gov

Molecular Docking and Dynamics: For biological targets, molecular docking can predict the binding mode and affinity of this compound and its analogues. nih.govrsc.org This is particularly relevant for designing selective inhibitors for enzymes or receptors where the methoxyphenyl group can engage in specific interactions. acs.org Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time.

DFT for Mechanistic Insights: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict regioselectivity, and rationalize stereochemical outcomes for the synthesis and reactions of this compound. researchgate.netrsc.orgmdpi.com This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes. acs.org

Table 2: Computational Approaches for Scaffold Development

| Technique | Objective | Key Parameters/Outputs | Application Example |

|---|---|---|---|

| 3D-QSAR | Predict biological activity of new analogues. | CoMFA/CoMSIA contour maps, R², Q². mdpi.com | Designing potent enzyme inhibitors by modifying substituents on the phenyl ring. |

| Molecular Docking | Predict binding affinity and orientation in a target protein. | Binding energy (kcal/mol), key interacting residues (e.g., Trp178, Arg371). nih.gov | Screening for activity against neurological or viral targets like neuraminidase. |

| DFT Calculations | Elucidate reaction mechanisms and selectivities. | Transition state energies, reaction energy profiles, NBO analysis. rsc.org | Rationalizing the stereochemical outcome of a catalytic cycloaddition reaction. |

| ADMET Prediction | Assess drug-likeness and pharmacokinetic properties. | Solubility, permeability, metabolic stability, toxicity profiles. nih.gov | Filtering virtual libraries to prioritize compounds with favorable pharmacokinetic properties. |

Applications in Materials Science

While the primary focus for many pyrrolidine scaffolds is often pharmaceutical, their unique structural and electronic properties suggest potential in materials science. Research in this area for this compound is nascent but holds promise.

Novel Polymer Synthesis: The related solvent, N-methyl-2-pyrrolidone (NMP), is widely used in the polymer industry. wikipedia.orgeastman.com Derivatives like this compound could be explored as functional monomers. For example, if a polymerizable group were introduced onto the phenyl ring, it could be incorporated into polymers to modify their properties, such as solubility, thermal stability, or refractive index. Anionic polymerization is a known method for related α-methylene-N-methylpyrrolidone structures. researchgate.net

Organic Electronics: The electron-rich methoxyphenyl group combined with the pyrrolidine ring could be a building block for organic electronic materials. By incorporating this scaffold into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning electronic properties is key.

Functional Solvents: NMP is an exceptional solvent due to its polarity and high boiling point. acs.org Investigating whether the introduction of the methoxyphenyl group imparts special solvency properties, such as selective solubility for specific polymers or salts, could lead to applications in areas like battery technology or specialty coatings.

Integration with Flow Chemistry and Automation in Synthesis

To accelerate the synthesis and screening of derivatives, modern automation and flow chemistry techniques should be applied.

Continuous Flow Synthesis: Translating key synthetic steps to a continuous flow process can offer significant advantages, including improved safety (especially for highly exothermic or hazardous reactions), better heat and mass transfer, and enhanced scalability. A flow reactor could be designed for the cyclization or N-methylation step in the synthesis of this compound.

Automated Synthesis Platforms: The use of automated synthesizers with pre-packaged reagent cartridges can dramatically increase the throughput of analogue synthesis. youtube.com A set of building blocks (e.g., different aryl halides, various N-alkylating agents) could be used to rapidly generate a library of pyrrolidine derivatives around the core scaffold for high-throughput screening. This approach minimizes manual labor and allows for rapid exploration of the chemical space.

Deeper Mechanistic Understanding of Complex Reactions

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is critical for optimization and innovation.

Kinetic Studies: Performing kinetic experiments, including reaction rate analysis and determination of kinetic isotope effects (KIEs), can provide deep insights into the rate-determining step and the nature of transition states for key reactions, such as the N-alkylation or the pyrrolidine ring formation. researchgate.net

Intermediate Trapping and Characterization: Efforts should be made to isolate and characterize reactive intermediates, such as iminium ions or organometallic species, that are postulated in many of the synthetic routes. Spectroscopic techniques (NMR, IR, MS) and, where possible, X-ray crystallography can provide definitive structural proof.